molecular formula C8H6Cl4O B1618817 2,2,2-trichloro-1-(4-chlorophenyl)ethanol CAS No. 5333-82-4

2,2,2-trichloro-1-(4-chlorophenyl)ethanol

Cat. No.: B1618817
CAS No.: 5333-82-4
M. Wt: 259.9 g/mol
InChI Key: LQAPSMWXDFJNGU-UHFFFAOYSA-N
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Description

Benzyl alcohol, p-chloro-alpha-(trichloromethyl)-: is a chemical compound with the molecular formula C8H6Cl4O and a molecular weight of 259.945 g/mol . It is also known by its systematic name, 2,2,2-trichloro-1-(4-chlorophenyl)ethanol . This compound is characterized by the presence of a benzyl alcohol group substituted with a p-chloro and an alpha-trichloromethyl group.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl alcohol derivatives can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert benzyl alcohol derivatives into hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: p-Chlorobenzaldehyde or p-chlorobenzoic acid.

    Reduction: p-Chlorotoluene.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl alcohol, p-chloro-alpha-(trichloromethyl)-, involves its interaction with biological molecules through its hydroxyl and trichloromethyl groups. These functional groups can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting the activity of enzymes and other proteins .

Comparison with Similar Compounds

    Benzyl alcohol: A simpler analog without the p-chloro and trichloromethyl groups.

    p-Chlorobenzyl alcohol: Lacks the trichloromethyl group.

    Trichloromethylbenzene: Lacks the hydroxyl group.

Uniqueness:

Properties

CAS No.

5333-82-4

Molecular Formula

C8H6Cl4O

Molecular Weight

259.9 g/mol

IUPAC Name

2,2,2-trichloro-1-(4-chlorophenyl)ethanol

InChI

InChI=1S/C8H6Cl4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H

InChI Key

LQAPSMWXDFJNGU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Cl

5333-82-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-benzaldehyde (35.5 g) and trichloro acetic acid (61.5 g) in N,N-dimethylformamide (200 ml) is stirred at 30-35° C. Trichloro acetic acid sodium salt (71.5 g) is added in portions over 20 minutes. Occasionally cooling is necessary. The reaction mixture is stirred at 30° C. for 2 hours. Towards the end it becomes viscous and additional N,N-dimethylformamide (150 ml) is charged. The reaction mixture is poured into water (700 ml). The aqueous phase is extracted with ethyl acetate (600 ml). The organic phase is separated, washed with water (300 ml), dried (magnesium sulfate) and evaporated. 2,2,2-Trichloro-1-(4-chloro-phenyl)-ethanol is obtained as oil.
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Trichloro acetic acid sodium salt
Quantity
71.5 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of chlorobenzene (1400 g) and trichloro-acetaldehyde (384 g) is stirred at 0-2° C. Aluminium chloride (274 g) is added in portions over 110 minutes at the same temperature. Occasionally cooling is necessary. The reaction mixture is stirred at 0-5° C. for 5 hours. The reaction mixture is poured into ice/water (3000 g). The organic phase is separated, washed three times with water (500 g each), dried (sodium sulfate) and evaporated. 2,2,2-Trichloro-1-(4-chloro-phenyl)-ethanol is obtained as oil.
Quantity
274 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3000 g
Type
reactant
Reaction Step Two
Quantity
384 g
Type
reactant
Reaction Step Three
Quantity
1400 g
Type
reactant
Reaction Step Three

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